Cas no 3884-76-2 (3-(2-chloroethanesulfonyl)propanoic acid)

3-(2-Chloroethanesulfonyl)propanoic acid is a versatile sulfonyl-containing carboxylic acid derivative, characterized by its reactive chloroethyl and sulfonyl functional groups. This compound serves as a valuable intermediate in organic synthesis, particularly for the preparation of sulfonamide-based compounds and other sulfonyl derivatives. Its bifunctional nature allows for selective modifications, enabling applications in pharmaceutical and agrochemical research. The chloroethyl group offers potential for further alkylation or nucleophilic substitution reactions, while the carboxylic acid moiety provides a handle for conjugation or derivatization. The compound's stability under standard handling conditions and well-defined reactivity profile make it a practical choice for synthetic chemists seeking to incorporate sulfonyl and carboxyl functionalities into target molecules.
3-(2-chloroethanesulfonyl)propanoic acid structure
3884-76-2 structure
Product Name:3-(2-chloroethanesulfonyl)propanoic acid
CAS No:3884-76-2
MF:C5H9ClO4S
MW:200.640559911728
CID:1492386
PubChem ID:5103780
Update Time:2025-10-30

3-(2-chloroethanesulfonyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • Propanoic acid, 3-[(2-chloroethyl)sulfonyl]-
    • 3-(2-chloroethanesulfonyl)propanoic acid
    • 3-((2-chloroethyl)sulfonyl)propanoic acid
    • 3-(2-chloroethylsulfonyl)propanoic Acid
    • 3884-76-2
    • EN300-1073303
    • YVVYXBHBVZBALB-UHFFFAOYSA-N
    • SCHEMBL11335285
    • 3-(2-chloroethylsulphonyl)-propionic acid
    • starbld0040406
    • beta-(beta-chloroethanesulfonyl)propionic acid
    • AKOS024331668
    • Inchi: 1S/C5H9ClO4S/c6-2-4-11(9,10)3-1-5(7)8/h1-4H2,(H,7,8)
    • InChI Key: YVVYXBHBVZBALB-UHFFFAOYSA-N
    • SMILES: ClCCS(CCC(=O)O)(=O)=O

Computed Properties

  • Exact Mass: 199.9910076g/mol
  • Monoisotopic Mass: 199.9910076g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 5
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 79.8Ų

3-(2-chloroethanesulfonyl)propanoic acid Pricemore >>

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Additional information on 3-(2-chloroethanesulfonyl)propanoic acid

Research Briefing on 3-(2-Chloroethanesulfonyl)propanoic Acid (CAS: 3884-76-2): Recent Advances and Applications

3-(2-Chloroethanesulfonyl)propanoic acid (CAS: 3884-76-2) is a sulfonyl-containing organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug development. Recent studies have explored its utility as a key intermediate in the synthesis of bioactive molecules, particularly in the context of enzyme inhibitors and prodrug design. This briefing provides a comprehensive overview of the latest research findings related to this compound, highlighting its chemical properties, synthetic applications, and emerging therapeutic potential.

A notable advancement in the use of 3-(2-chloroethanesulfonyl)propanoic acid is its role in the development of covalent enzyme inhibitors. Researchers have leveraged its reactive chloroethylsulfonyl moiety to design irreversible inhibitors targeting cysteine proteases, which are implicated in various pathological conditions, including cancer and inflammatory diseases. Recent publications in journals such as Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters have demonstrated the compound's efficacy in forming stable covalent adducts with catalytic cysteine residues, thereby inhibiting enzyme activity with high specificity.

In addition to its inhibitory properties, 3-(2-chloroethanesulfonyl)propanoic acid has been employed as a building block for prodrug synthesis. A 2023 study published in European Journal of Pharmaceutical Sciences detailed its use in creating sulfonamide-based prodrugs that exhibit improved solubility and targeted release profiles. The study reported that derivatives of this compound could be activated under physiological conditions, releasing active drug molecules in a controlled manner, which is particularly advantageous for reducing off-target effects in chemotherapy.

Recent synthetic methodologies have also focused on optimizing the production of 3-(2-chloroethanesulfonyl)propanoic acid to enhance yield and purity. A team at the University of Cambridge developed a novel catalytic process using palladium-based catalysts, achieving a 90% yield with minimal byproducts, as reported in Chemical Communications. This advancement addresses previous challenges associated with the compound's scalability, making it more accessible for industrial applications.

Looking ahead, the potential therapeutic applications of 3-(2-chloroethanesulfonyl)propanoic acid are expanding. Preliminary in vivo studies have shown promise in its use as a modulator of sulfotransferase enzymes, which play a critical role in drug metabolism and detoxification pathways. Further research is needed to validate these findings and explore additional biological targets. The compound's unique chemical properties position it as a valuable tool for both academic and industrial research in the coming years.

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